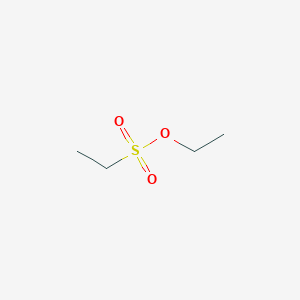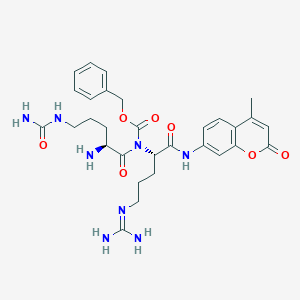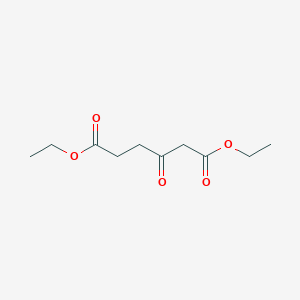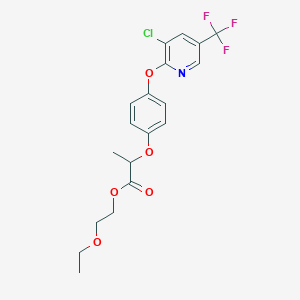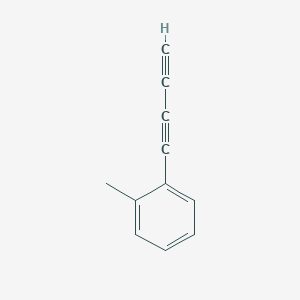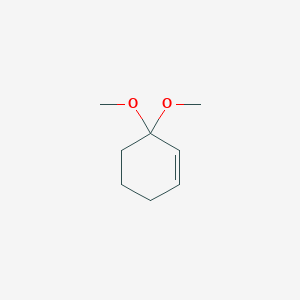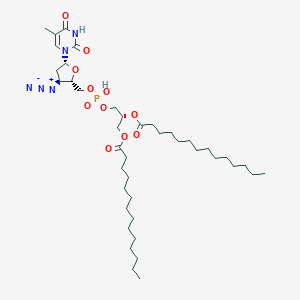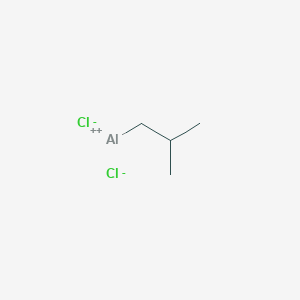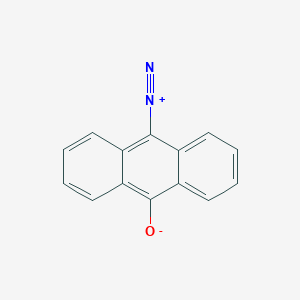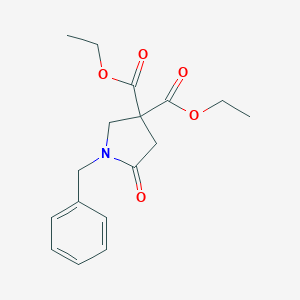
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance GABA-mediated inhibitory neurotransmission, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to decrease the levels of inflammatory mediators, such as prostaglandins, leading to its anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells, although the mechanism behind this effect is not fully understood.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential applications in medicinal chemistry. However, there are also limitations to its use. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Future Directions
There are several future directions for the study of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1. One area of research could be focused on improving its pharmacokinetic properties, such as increasing its half-life, to make it more suitable for use in drug development. Additionally, further studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective drugs based on its structure. Finally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 could be tested in preclinical and clinical trials to evaluate its potential as a treatment for neurological disorders, pain, and cancer.
Synthesis Methods
Compound 1 has been synthesized using various methods, including the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of a base, and the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of an acid catalyst. The yields of these methods range from 20-80%, and the purity of the Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate can be improved through recrystallization.
Scientific Research Applications
Compound 1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of neurological disorders and pain. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
properties
CAS RN |
135380-25-5 |
|---|---|
Product Name |
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-15(20)17(16(21)23-4-2)10-14(19)18(12-17)11-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
HKQFYQOOWCHGAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
synonyms |
DIETHYL 1-BENZYL-5-OXOPYRROLIDINE-3,3-DICARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



